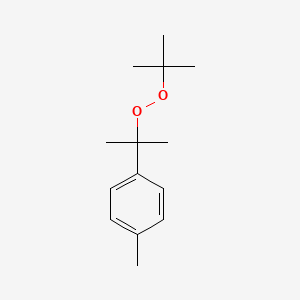
2,3-Dihydroxy-2-(hydroxymethyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxy-2-(hydroxymethyl)propanoic acid typically involves the reaction of formaldehyde with propionaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out at a controlled temperature, followed by neutralization with an acid like formic acid .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise temperature control, and efficient purification methods to obtain high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dihydroxy-2-(hydroxymethyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Esterification: Acid catalysts like sulfuric acid (H2SO4) are employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Esterification: Formation of esters.
Aplicaciones Científicas De Investigación
2,3-Dihydroxy-2-(hydroxymethyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its role in metabolic pathways and enzyme interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroxy-2-(hydroxymethyl)propanoic acid involves its interaction with various molecular targets. The hydroxyl and carboxyl groups enable the compound to participate in hydrogen bonding and electrostatic interactions, influencing biochemical pathways and enzyme activities .
Comparación Con Compuestos Similares
2,2-Bis(hydroxymethyl)propionic acid:
2,3-Dihydroxyisobutyric acid: Another compound with similar hydroxyl and carboxyl groups but with a different carbon backbone.
Uniqueness: 2,3-Dihydroxy-2-(hydroxymethyl)propanoic acid is unique due to its specific arrangement of hydroxyl and carboxyl groups, which confer distinct reactivity and applications in various fields .
Propiedades
Fórmula molecular |
C4H8O5 |
|---|---|
Peso molecular |
136.10 g/mol |
Nombre IUPAC |
2,3-dihydroxy-2-(hydroxymethyl)propanoic acid |
InChI |
InChI=1S/C4H8O5/c5-1-4(9,2-6)3(7)8/h5-6,9H,1-2H2,(H,7,8) |
Clave InChI |
OJSKBWPAXWEHAA-UHFFFAOYSA-N |
SMILES canónico |
C(C(CO)(C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Benzyloxy)imino]propanoic acid](/img/structure/B13977532.png)
![methyl (2E)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13977536.png)

![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13977546.png)



![1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol](/img/structure/B13977571.png)
![1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-](/img/structure/B13977574.png)



![2-[2-[[2-(4-tert-butyl-1,3-thiazol-2-yl)-1-benzofuran-5-yl]oxymethyl]phenyl]acetic acid](/img/structure/B13977612.png)

